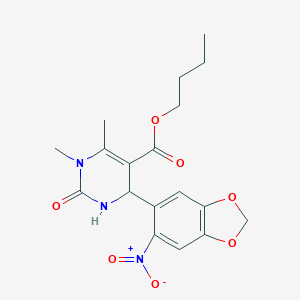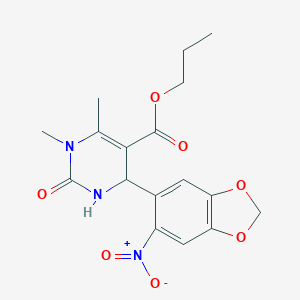![molecular formula C22H16IN3O3 B447553 2-(4-iodophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione](/img/structure/B447553.png)
2-(4-iodophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-iodophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[87003,8011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione is a complex organic compound characterized by its unique tetracyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-iodophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione typically involves multi-step reactions. These reactions often start with simpler precursors and involve the formation of multiple rings and functional groups. Common synthetic routes include:
Cyclization Reactions: These are used to form the tetracyclic core of the compound.
Substitution Reactions: Introduction of the 4-iodophenyl group is achieved through electrophilic aromatic substitution.
Oxidation and Reduction Reactions: These are employed to introduce or modify functional groups such as ketones and amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include:
Catalysis: Use of catalysts to increase reaction efficiency.
Purification Techniques: Methods such as recrystallization and chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-iodophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of ketones to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-(4-iodophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(4-iodophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Binding: Interaction with cellular receptors to modulate signaling pathways.
DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,9-diphenyl-2,4,6,10,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(17),3(8),11,13,15-pentaen-7-one
- 2-(2-Fluorophenyl)-7-thia-3,9-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11,13,15-pentaene-4,17-dione
Uniqueness
2-(4-iodophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[87003,8011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione is unique due to its specific structural features, such as the presence of the 4-iodophenyl group and the specific arrangement of nitrogen atoms within the tetracyclic core
Propriétés
Formule moléculaire |
C22H16IN3O3 |
|---|---|
Poids moléculaire |
497.3g/mol |
Nom IUPAC |
2-(4-iodophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione |
InChI |
InChI=1S/C22H16IN3O3/c1-25-20-17(21(28)26(2)22(25)29)15(11-7-9-12(23)10-8-11)16-18(24-20)13-5-3-4-6-14(13)19(16)27/h3-10,15-16H,1-2H3 |
Clé InChI |
MDFHIGRDNMMFRA-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(C3C(=N2)C4=CC=CC=C4C3=O)C5=CC=C(C=C5)I)C(=O)N(C1=O)C |
SMILES canonique |
CN1C2=C(C(C3C(=N2)C4=CC=CC=C4C3=O)C5=CC=C(C=C5)I)C(=O)N(C1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-4-(2,3-dimethoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B447474.png)
![7-{4-nitrophenyl}-10,10-dimethyl-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one](/img/structure/B447475.png)

![3-(1,3-benzodioxol-5-yl)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B447477.png)
![5-Amino-7-(3,4-dichlorophenyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile](/img/structure/B447478.png)
![[(4-fluorophenyl)(5-hydroxy-2-methyl-1H-imidazol-4-yl)methyl]propanedinitrile](/img/structure/B447480.png)

![2-amino-3-[(benzyloxy)carbonyl]-5-cyano-1',3'-dihydro-6-methyl-2'-oxospiro[4H-pyran-4,3'-(2'H)-indole]](/img/structure/B447484.png)
![cyclohexyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B447487.png)


![2-(1,3-benzothiazol-2-yl)-4-[(sec-butylimino)methyl]-5-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B447491.png)
![6-(2,4-Dichlorophenyl)-9,9-dimethyl-5-(2-methylpropanoyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B447493.png)
